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Compound of Interest

Compound Name: 2-(4-Methylphenyl)azepane
CAS No.: 168890-45-7
Cat. No.: B063979

Get Quote

Executive Summary & Pharmacological Context

2-(4-Methylphenyl)azepane represents a ring-expanded homolog of the 2-phenylpiperidine
class (e.g., methylphenidate). In medicinal chemistry, the expansion from a 6-membered
piperidine to a 7-membered azepane ring introduces conformational flexibility that often shifts
pharmacological selectivity.

While piperidines are classically associated with Dopamine Transporter (DAT) inhibition,
phenylazepanes frequently exhibit cross-reactivity with the NMDA receptor (GIuUN2B subunit)
and Sigma receptors (

). Therefore, profiling this compound requires a dual-track approach: assessing loss of
monoamine transporter affinity (the primary target of its lower homologs) and gain of
glutamatergic or sigmaergic activity (the off-target liability).

The "Why" of Profiling
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o Safety Signal Detection: Azepane rings can act as "privileged structures” for hERG channels,
necessitating early cardiac safety profiling.

» Selectivity Window: Differentiating between NMDA antagonism (dissociative side effects) and
DAT inhibition (stimulant effects).

Comparative Performance Analysis

The following table outlines the benchmarking criteria. Since 2-(4-Methylphenyl)azepane is a
research probe, its performance is evaluated against the "Gold Standard" ligands for its two
most probable interaction sites: Ketamine (NMDA) and Methylphenidate (DAT).

Table 1: Target Selectivity & Cross-Reactivity
Benchmarks
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Analyst Note: The 4-methyl substitution on the phenyl ring typically increases lipophilicity
(LogP), potentially enhancing Blood-Brain Barrier (BBB) penetration but also increasing non-

specific binding in assay buffers.

Visualization: Profiling Workflow & SAR Logic

The following diagram illustrates the logical flow for profiling 2-(4-Methylphenyl)azepane,
moving from structural hypothesis to functional validation.
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Figure 1: Step-wise profiling logic. Phase I filters targets by binding affinity. Phase Il confirms if
binding results in agonism or antagonism. Phase |l assesses developability risks.

Experimental Protocols (SOPSs)

To ensure Trustworthiness and reproducibility, the following protocols utilize internal controls
and specific radioligands standardized for this chemical class.

Protocol A: Competitive Radioligand Binding (NMDA)

Objective: Determine if the azepane ring mimics the glutamate/glycine co-agonist or the
channel pore blocker (PCP-site). Rationale: 2-phenylazepanes structurally resemble the PCP
pharmacophore. We use [3H]-MK-801 (a channel blocker) for this assay.

e Membrane Preparation: Use Rat forebrain membranes (rich in NMDA receptors).
Homogenize in 50 mM Tris-HCI (pH 7.4).

e Assay Buffer: 5 mM Tris-HCI, pH 7.4, supplemented with 10 uM Glycine and 10 pM L-
Glutamate.

o Critical Step: The presence of Gly/Glu is mandatory to open the channel; otherwise, the
pore-blocker site is inaccessible, leading to false negatives.

¢ Incubation:

o

Total Volume: 250 pL.

[¢]

Ligand: 4 nM [3H]-MK-801.

o

Test Compound: 2-(4-Methylphenyl)azepane (10 concentrations, 0.1 nM — 10 uM).

[e]

Non-specific Binding (NSB): Defined by 10 uM (+)MK-801.

e Termination: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers). Rapid
filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce filter
binding.

» Data Analysis: Calculate

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b063979/docs?utm_src=pdf-body#cross-reactivity-profiling-of-2-4-methylphenyl-azepane-a-comparative-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

and convert to

using the Cheng-Prusoff equation.

Protocol B: Functional Ca2+ Flux (FLIPR)

Objective: Differentiate between agonist, antagonist, and allosteric modulator activity.
Rationale: Binding does not equal function. An antagonist profile is expected for this scaffold.

e Cell Line: HEK293 cells stably expressing human GluN1/GIuN2B subunits.
e Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
o Compound Addition:

o Add 2-(4-Methylphenyl)azepane 10 minutes prior to agonist challenge (Antagonist
Mode).

e Agonist Challenge: Inject Glutamate (10 uM) + Glycine (10 uM).

o Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) on a FLIPR Tetra
system.

 Validation Criteria:
o Reference Antagonist (Ifenprodil) must show

nM.

o Z'factor must be > 0.5 for the assay to be valid.

Technical Synthesis & Recommendations

1. The Structural Pivot: The 2-(4-methylphenyl)azepane molecule is a "threshold" compound.
By expanding the ring from a piperidine, you likely decrease DAT affinity (reducing stimulant
potential) while potentially increasing NMDA affinity (increasing dissociative anesthetic
potential).
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2. The Critical Control: When profiling, you must include Ifenprodil as a reference control.
Ifenprodil binds to the GIuN2B subunit N-terminal domain. Phenylazepanes often show
overlapping binding modes with GIuN2B-selective antagonists. Failure to use Ifenprodil as a
positive control may lead to misinterpretation of the binding site.

3. Metabolic Watchlist: The secondary amine in the azepane ring is a high-affinity substrate for
CYP2D6. In early profiling, run a CYP2D6 inhibition screen using Bufuralol as the probe
substrate. If

, the compound will likely exhibit poor pharmacokinetic variability in clinical settings (poor vs.
extensive metabolizers).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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